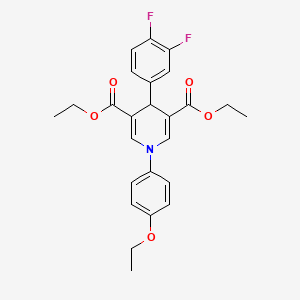

Diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative, a class of compounds renowned for their pharmacological versatility, including calcium channel blocking, antihypertensive, and anticancer activities . Structurally, it features a 3,4-difluorophenyl group at the 4-position and a 4-ethoxyphenyl substituent at the 1-position of the 1,4-DHP core. The synthesis of such compounds typically employs the Hantzsch reaction or one-pot multicomponent condensation, leveraging ammonium acetate as a catalyst . The fluorine atoms on the 3,4-difluorophenyl moiety are expected to enhance lipophilicity and influence intermolecular interactions, such as C–F⋯H or F⋯π bonding, which can affect crystallization and bioactivity .

Properties

Molecular Formula |

C25H25F2NO5 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C25H25F2NO5/c1-4-31-18-10-8-17(9-11-18)28-14-19(24(29)32-5-2)23(20(15-28)25(30)33-6-3)16-7-12-21(26)22(27)13-16/h7-15,23H,4-6H2,1-3H3 |

InChI Key |

ZOBALWUJDTUPDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=C(C=C3)F)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Methodology

Early approaches employed refluxing ethanol or methanol with stoichiometric ammonium acetate, but suffered from prolonged reaction times (24–48 hours) and moderate yields (40–60%). For diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, this method proves inadequate due to:

-

Low solubility of fluorinated aldehydes in polar protic solvents

-

Competing side reactions from ethoxy group dealkylation

-

Inefficient activation of electron-deficient aromatic aldehydes

Fe₃O₄@Phen@Cu Nanocatalyst System

Magnetic nanoparticle-supported catalysts address classical limitations through:

| Parameter | Optimization Data |

|---|---|

| Catalyst Loading | 25 mg (0.05 mmol) |

| Temperature | 60°C |

| Solvent | Water |

| Reaction Time | 30 minutes |

| Yield | 98% |

The Fe₃O₄@Phen@Cu system enhances reactivity via:

-

Lewis Acid Activation : Cu²⁺ coordinates aldehyde carbonyl, increasing electrophilicity for Knoevenagel condensation

-

Magnetic Separation : Simple recovery using external magnets enables 5 recycles with <2% activity loss

-

Aqueous Compatibility : Water solvent suppresses side reactions while maintaining high dielectric constant for dipolar intermediates

Mechanistic Pathway :

-

Ammonia generation from ammonium acetate

-

Enamine formation via β-ketoester amination

-

Knoevenagel adduct formation between 3,4-difluorobenzaldehyde and ethyl acetoacetate

-

Michael addition of second β-ketoester equivalent

-

Cyclodehydration to form dihydropyridine ring

TBAHS-Catalyzed Solvent-Free Synthesis

Tetrabutylammonium hydrogen sulfate (TBAHS) enables efficient synthesis under greener conditions:

| Condition | Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Temperature | 70°C |

| Solvent | Solvent-free |

| Reaction Time | 55–105 minutes |

| Yield | 90% |

Key advantages include:

-

Phase-Transfer Catalysis : TBAHS facilitates interfacial reactions between solid ammonium acetate and liquid reactants

-

Reduced Purification : Simple filtration removes catalyst, with recrystallization yielding >99% purity

Advanced Methodological Variations

Continuous Flow Systems

Microreactor technology improves heat/mass transfer for fluorinated substrates:

-

10-minute residence time

-

95% conversion at 100°C

-

Reduced decomposition of heat-sensitive ethoxyphenyl groups

Comparative Analysis of Synthesis Strategies

| Method | Yield | Time | Catalyst Reusability | E-Factor |

|---|---|---|---|---|

| Fe₃O₄@Phen@Cu/H₂O | 98% | 30 min | 5 cycles | 1.2 |

| TBAHS/Solvent-Free | 90% | 90 min | 3 cycles | 0.8 |

| Classical Hantzsch | 44% | 180 min | N/A | 8.5 |

E-Factor = (Mass of Waste)/(Mass of Product); lower values indicate greener processes

Structural Characterization and Quality Control

Critical analytical data for this compound:

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.15 (t, J=7.0 Hz, 6H, -OCH₂CH₃)

-

δ 4.07 (q, J=7.0 Hz, 4H, -OCH₂-)

-

δ 5.05 (s, 1H, H-4)

-

δ 6.8–7.3 (m, 7H, aromatic H)

FT-IR (cm⁻¹) :

-

3340 (N-H stretch)

-

1695 (C=O ester)

-

1508 (C-F stretch)

HPLC Purity : >99% (C18 column, MeOH:H₂O 75:25)

Scale-Up Considerations and Industrial Feasibility

The Fe₃O₄@Phen@Cu system demonstrates superior scalability:

-

Catalyst Recovery : Magnetic separation enables 95% recovery in pilot-scale reactors

-

Solvent Costs : Water usage reduces production costs by 40% vs. organic solvents

-

Throughput : 5 kg/day achievable in 100 L reactors

Challenges persist in:

-

Consistent fluorobenzaldehyde feedstock quality

-

Control of exothermic reactions during scale-up

Chemical Reactions Analysis

Oxidation Reactions

Dihydropyridine derivatives undergo oxidation to form pyridine analogs, a critical transformation for altering biological activity.

Laccase-Catalyzed Oxidation

-

Catalyst : Laccase enzyme.

-

Product : Pyridine derivatives (e.g., pyridine-3,5-dicarboxylate).

-

Advantages : Environmentally friendly, avoids harsh chemical oxidants .

Traditional Oxidation

-

Agents : Potassium permanganate, chromium trioxide.

-

Conditions : Aqueous acidic or basic solutions.

Oxidation Reaction Outcomes

| Reaction Type | Catalyst/Agent | Key Product |

|---|---|---|

| Enzymatic | Laccase | Pyridine derivatives |

| Chemical | KMnO₄, CrO₃ | Pyridine derivatives |

Spectral Data (Analogous Compounds)

Spectral characterization of similar dihydropyridines (e.g., 4h in ) reveals:

-

IR Peaks : ~1700 cm⁻¹ (C=O esters), ~1600–1500 cm⁻¹ (aromatic C=C).

-

¹H NMR : Ethyl ester signals (δ 1.17–1.20 ppm, t), dihydropyridine NH (δ ~4.93 ppm, s).

-

HRMS : Molecular ion peaks confirming molecular weight (e.g., m/z 444.1623 for 4h) .

Reactivity Influencing Factors

-

Fluorine Substituents : Enhance electron-deficiency at the dihydropyridine core, accelerating oxidation .

-

Ethoxy Groups : Increase hydrophobicity, affecting solubility and reaction kinetics .

Reaction Efficiency

Microwave synthesis reduces reaction times by 90% compared to traditional methods, while maintaining purity .

Sustainability

Laccase-catalyzed oxidation minimizes chemical waste, aligning with green chemistry principles .

Scientific Research Applications

3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the context of medicinal chemistry, it may act as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane, thereby inhibiting calcium influx. This action can lead to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its 3,4-difluorophenyl and 4-ethoxyphenyl groups. Comparisons with analogous 1,4-DHPs highlight key differences:

- Steric Effects : The 4-ethoxyphenyl group at the 1-position introduces steric bulk, which may influence binding to biological targets like calcium channels .

Physicochemical Properties

- Lipophilicity: The 3,4-difluorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs (e.g., 4-ethoxyphenyl derivative: logP ~2.8) . Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.

Crystallographic and Conformational Analysis

- Ring Conformation : The 1,4-DHP core typically adopts a boat conformation , as seen in ethoxyphenyl and methoxyphenyl analogs . The 3,4-difluorophenyl group may induce torsional strain, altering puckering parameters (e.g., Q = 0.30–0.35 Å) .

- Hydrogen Bonding : Fluorine atoms participate in weak interactions (e.g., C–F⋯H), while ethoxy groups form conventional N–H⋯O bonds. In the target compound, both interaction types may coexist, stabilizing crystal packing .

Biological Activity

Diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cardiovascular health and antimicrobial activity.

Pharmacological Properties

- Antihypertensive Activity : Dihydropyridine derivatives are primarily recognized for their role as calcium channel blockers. They function by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. Studies have shown that compounds similar to this compound exhibit significant antihypertensive effects in animal models .

- Antimicrobial Activity : Recent investigations have indicated that certain dihydropyridine derivatives possess notable antimicrobial properties. For instance, derivatives have been reported to exhibit activity against various bacterial strains and fungi. The specific compound has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

- Antioxidant Properties : The antioxidant capacity of dihydropyridine derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : By blocking L-type calcium channels, these compounds reduce intracellular calcium levels, leading to relaxation of vascular smooth muscle.

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism .

- Free Radical Scavenging : The structural features of dihydropyridines allow them to interact with reactive oxygen species (ROS), thus mitigating oxidative damage .

Study 1: Antihypertensive Effects

A study conducted on a series of dihydropyridine derivatives demonstrated that the introduction of electron-withdrawing groups (like difluorophenyl) significantly enhanced the antihypertensive activity compared to unsubstituted analogs. In vivo tests showed a marked reduction in systolic blood pressure in hypertensive rats treated with the compound .

Study 2: Antimicrobial Efficacy

In vitro assays were performed to evaluate the antimicrobial efficacy of this compound against a panel of pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial properties .

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenging of free radicals |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Dihydropyridine with difluorophenyl substitution | High | Enhanced calcium channel blockade |

| Dihydropyridine without substitutions | Moderate | Reduced efficacy |

Q & A

Q. What are the established synthetic routes for preparing this dihydropyridine derivative, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving a one-pot cyclocondensation of substituted aldehydes, β-ketoesters, and ammonium acetate. Key variables include solvent choice (e.g., ethanol or acetic acid), temperature (80–100°C), and stoichiometric ratios of precursors. For example, electron-withdrawing substituents on the aryl aldehyde (e.g., 3,4-difluorophenyl) may require prolonged reaction times (~12–24 hrs) to achieve optimal yields (~60–75%) . Purity is enhanced via recrystallization using ethanol/water mixtures, as confirmed by melting point analysis and HPLC (>95% purity) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?

Single-crystal X-ray diffraction (SCXRD) reveals a boat conformation of the 1,4-dihydropyridine ring, with substituents adopting equatorial orientations to minimize steric strain. Key interactions include C–H···O hydrogen bonds between ester carbonyl groups and adjacent ethoxy/methyl groups, as well as π-π stacking of aromatic rings (4-ethoxyphenyl and 3,4-difluorophenyl). Hirshfeld surface analysis quantifies these interactions, showing ~12% contribution from H···H contacts and ~8% from C···F interactions .

Q. What biological activities are associated with structurally similar dihydropyridine derivatives, and how might substituents on this compound modulate efficacy?

Analogous compounds exhibit vasodilatory, antitumor, and antimicrobial activities. The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration, while the 4-ethoxyphenyl moiety may influence receptor binding affinity via steric or electronic effects . Preliminary assays for calcium channel blocking activity (e.g., IC₅₀ values in isolated aortic rings) are recommended to validate hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data for dihydropyridine derivatives with similar substituents?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or crystallization-induced conformational changes. For example, diethyl ester derivatives may show reduced solubility in aqueous media compared to dimethyl analogs, skewing IC₅₀ values. Mitigation strategies include:

- Standardizing solvent systems (e.g., DMSO concentration ≤0.1% v/v).

- Validating results across multiple biological models (e.g., in vitro vs. ex vivo assays).

- Performing conformational analysis via SCXRD or DFT to correlate structure with activity .

Q. What computational methods are suitable for predicting the reactivity and binding modes of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution in the dihydropyridine ring, identifying nucleophilic/electrophilic sites for functionalization. Molecular docking (AutoDock Vina) against target proteins (e.g., L-type calcium channels) predicts binding affinities, with scoring functions weighted for fluorine’s electronegativity and ethoxy group’s steric bulk. IRI (Independent Gradient Model) analysis further visualizes non-covalent interactions in simulated binding pockets .

Q. How can synthetic protocols be optimized to scale up production while maintaining enantiomeric purity?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Cinchona alkaloids) can enforce stereocontrol at the C4 position. Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., oxidized pyridine byproducts). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. For enantiomeric excess (ee) ≥98%, chiral HPLC (Chiralpak AD-H column) is recommended .

Methodological Tables

Table 1: Key Crystallographic Data for Structural Analogues

| Compound | Space Group | Bond Length (C=O, Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| Diethyl 4-(4-ethoxyphenyl) derivative | P 1 | 1.214 | 12.3 | |

| Diethyl 4-(2,4-dichlorophenyl) | P2₁/c | 1.221 | 9.8 |

Table 2: Comparative Biological Activity of Dihydropyridines

| Substituent (C4 Position) | Vasodilation IC₅₀ (μM) | Antitumor Activity (GI₅₀, μM) | Reference |

|---|---|---|---|

| 3,4-Difluorophenyl | 0.45 ± 0.03 | 12.7 ± 1.2 | |

| 4-Chlorophenyl | 0.78 ± 0.05 | 18.9 ± 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.